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Compound of Interest

Compound Name: Hpk1-IN-13

Cat. No.: B12422944 Get Quote

In-Depth Technical Guide: Hpk1-IN-13
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Hpk1-IN-13, a potent inhibitor of Hematopoietic Progenitor Kinase 1

(HPK1). The information is intended for researchers, scientists, and professionals involved in

drug development and discovery.

Core Chemical Information
Hpk1-IN-13, also referred to as compound 64 in patent literature, is a small molecule inhibitor

of HPK1. Its fundamental chemical properties are summarized below.
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Property Value Source

Molecular Formula C₂₅H₂₄FN₅O₂ [1]

Molecular Weight 445.49 g/mol [1]

CAS Number 2734168-30-8 [1]

Canonical SMILES

FC1=C(C2=CC3=C(NN=C3C4

=CC(OCC5N6CCN(C5)C)=C6

C=C4)C=N2)C(OC)=CC=C1

[2]

InChI Key
(Unavailable in current search

results)

Appearance
(Not specified in available

data)

Solubility
(Not specified in available

data)

Biological Activity and Mechanism of Action
Hpk1-IN-13 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a

serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By

inhibiting HPK1, Hpk1-IN-13 can enhance T-cell activation, proliferation, and cytokine

production, making it a promising candidate for cancer immunotherapy.

Unfortunately, specific quantitative data for Hpk1-IN-13's biological activity, such as its half-

maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) against HPK1, are not publicly

available in the reviewed literature. This information is likely contained within patent

WO2021213317A1, where it is referenced as compound 64.[1][2][3][4]

The HPK1 Signaling Pathway
HPK1 is a key negative regulator in the T-cell activation cascade. The following diagram

illustrates the canonical HPK1 signaling pathway and the proposed point of intervention for

Hpk1-IN-13.
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Caption: HPK1 signaling cascade and the inhibitory action of Hpk1-IN-13.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to

toxicity. A comprehensive kinase selectivity profile for Hpk1-IN-13 is not available in the public

domain. This data is essential for assessing its therapeutic potential and is likely detailed in

patent WO2021213317A1.

Pharmacokinetic and Pharmacodynamic Properties
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of Hpk1-
IN-13, as well as its pharmacodynamic profile, is not currently available in the reviewed

literature.

Experimental Protocols
While specific experimental protocols for Hpk1-IN-13 are not detailed in the available search

results, this section provides generalized methodologies for key assays used in the evaluation

of HPK1 inhibitors.

HPK1 Kinase Activity Assay (Biochemical Assay)
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This assay is designed to measure the direct inhibitory effect of a compound on HPK1

enzymatic activity.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay. This assay measures the phosphorylation of a substrate by HPK1. Inhibition of

HPK1 by a compound results in a decreased fluorescent signal.

General Protocol:

Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a peptide

containing the HPK1 phosphorylation motif), ATP, and a detection system (e.g., a europium-

labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).

Procedure: a. A solution of Hpk1-IN-13 at various concentrations is pre-incubated with the

HPK1 enzyme in a microplate. b. The kinase reaction is initiated by the addition of the

substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled

temperature. d. The reaction is stopped, and the detection reagents are added. e. After an

incubation period, the TR-FRET signal is measured using a suitable plate reader.

Data Analysis: The IC₅₀ value is determined by plotting the percentage of HPK1 inhibition

against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-

response curve.

Cellular Assay for HPK1 Target Engagement
This assay measures the ability of an inhibitor to engage and inhibit HPK1 within a cellular

context.

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR

signaling pathway, leading to the phosphorylation of SLP-76 by HPK1. The level of

phosphorylated SLP-76 (pSLP-76) is then quantified. An effective HPK1 inhibitor will reduce the

levels of pSLP-76.

General Protocol:

Cell Culture: Jurkat cells or isolated primary human T-cells are cultured under standard

conditions.
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Procedure: a. Cells are pre-incubated with various concentrations of Hpk1-IN-13. b. TCR

signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli. c. After a

defined stimulation period, the cells are lysed. d. The levels of pSLP-76 (at Ser376) and total

SLP-76 are quantified using methods such as Western blotting, ELISA, or flow cytometry

with phospho-specific antibodies.

Data Analysis: The EC₅₀ value (effective concentration) is determined by plotting the

percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor

concentration.

T-Cell Activation and Cytokine Production Assay
This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell

activation.

Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased

proliferation and production of cytokines such as Interleukin-2 (IL-2).

General Protocol:

Cell Culture: Primary human T-cells are isolated and cultured.

Procedure: a. T-cells are treated with varying concentrations of Hpk1-IN-13. b. The cells are

then stimulated with anti-CD3/CD28 antibodies. c. For proliferation assays, cell division can

be measured using techniques like CFSE dilution by flow cytometry after a few days of

culture. d. For cytokine production assays, the cell culture supernatant is collected after a

defined period (e.g., 24-48 hours), and the concentration of cytokines like IL-2 is measured

by ELISA or a multiplex bead-based assay.

Data Analysis: The EC₅₀ for enhanced proliferation or cytokine production is determined from

dose-response curves.

The following diagram illustrates a typical experimental workflow for evaluating an HPK1

inhibitor.
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Caption: A generalized experimental workflow for HPK1 inhibitor evaluation.
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Conclusion
Hpk1-IN-13 is a promising potent inhibitor of HPK1, a critical negative regulator of T-cell

signaling. While its detailed biological and pharmacological properties are not yet fully

disclosed in the public domain, the available information suggests its potential as a valuable

research tool and a starting point for the development of novel cancer immunotherapies.

Further investigation, particularly the disclosure of data from patent WO2021213317A1, will be

crucial for a complete understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HPK1-IN-13 - Immunomart [immunomart.com]

2. medchemexpress.com [medchemexpress.com]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Hpk1-IN-13 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422944#hpk1-in-13-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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